molecular formula C18H16ClN5O2S B2501173 2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide CAS No. 897621-20-4

2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide

Cat. No. B2501173
CAS RN: 897621-20-4
M. Wt: 401.87
InChI Key: ZEDCDLQHBHXSFT-UHFFFAOYSA-N
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Description

The compound 2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide is a chemical entity that appears to be related to a class of compounds that involve chlorophenyl and thiazole rings. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and may provide insight into the synthesis, molecular structure, and properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves the reaction of aromatic aldehydes or aryl isothiocyanates with 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide. This precursor is prepared from 4-chlorobenzaldehyde and acetylglycine, leading to the formation of various compounds including imidazolin-5(4H)-ones and thiosemicarbazides . The synthesis route suggests a multi-step process that includes the formation of an oxazolone intermediate, which is then further reacted to obtain the final products.

Molecular Structure Analysis

The molecular structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been analyzed using crystallography. The chlorophenyl ring in this compound is oriented at an angle of 7.1(1)° with respect to the thiazole ring, indicating a specific spatial arrangement that could influence the compound's reactivity and interactions . This information can be useful in predicting the molecular structure and orientation of the compound .

Chemical Reactions Analysis

Although the specific chemical reactions of 2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide are not detailed in the provided papers, the synthesis of related compounds suggests that the compound may undergo reactions typical of acrylohydrazides, imidazolin-5(4H)-ones, and thiosemicarbazides. These could include nucleophilic addition or substitution reactions, given the presence of reactive carbonyl groups and the potential for hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compound 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide include the formation of intermolecular interactions in the crystal state. Specifically, molecules are linked via C—H⋯O interactions, forming chains that propagate in a zigzag manner along the crystal's b axis . These interactions are indicative of the compound's potential solubility and crystalline behavior, which could be extrapolated to the compound of interest.

Scientific Research Applications

Photovoltaic and Non-Linear Optical Applications

One study focuses on the synthesis and spectroscopic analysis of benzothiazolinone acetamide analogs, including compounds with similar structures to the specified chemical. These compounds have been evaluated for their light harvesting efficiency (LHE) and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study also explores their non-linear optical (NLO) activity, suggesting applications in photovoltaic efficiency modeling and possibly in the development of new materials for solar energy conversion and optical devices (Mary et al., 2020).

Antibacterial Agents

Another area of application includes the development of antibacterial agents. Research on 4-oxo-thiazolidines and 2-oxo-azetidines, which share a structural similarity to the compound , has shown moderate to good activity against both gram-positive and gram-negative bacteria. This suggests the potential utility of the specified compound in designing new antibacterial drugs, highlighting the importance of structural and physicochemical parameters in enhancing antibacterial efficacy (Desai et al., 2008).

Fluorescent Probes for Mercury Ion

Research on imidazo[1,2-a]pyridines derived from β-lactam carbenes has demonstrated the use of these compounds as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions. The structural analogs of the chemical could potentially serve similar roles, indicating a valuable application in environmental monitoring and safety assessments (Shao et al., 2011).

Anticancer Activity

There's also significant interest in synthesizing novel derivatives for anticancer activities. For instance, the synthesis and pharmacological evaluation of new N,N-diphenyl amine derivatives, which share structural features with the specified compound, have shown promising results in managing pain and inflammation, indicating potential anticancer properties. Such studies highlight the broader therapeutic applications of these compounds beyond their initial scope (Kumar & Mishra, 2020).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the retrieved data, thiazole derivatives have been found to exhibit a broad spectrum of pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, and antitumor or cytotoxic activities .

properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2S/c19-13-4-1-5-14(7-13)22-17(26)24-18-23-15(11-27-18)8-16(25)21-10-12-3-2-6-20-9-12/h1-7,9,11H,8,10H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDCDLQHBHXSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide

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